4-Cyclopropyl-2-hydroxybenzaldehyde
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Overview
Description
4-Cyclopropyl-2-hydroxybenzaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the second position and a cyclopropyl group at the fourth position
Mechanism of Action
Target of Action
The primary targets of 4-Cyclopropyl-2-hydroxybenzaldehyde are the cellular antioxidation systems . Benzaldehydes, including this compound, have been found to disrupt these systems, making them effective antifungal agents . The compound’s antifungal activity increases with the presence of an ortho-hydroxyl group in the aromatic ring .
Mode of Action
This compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through redox-active compounds . The compound can function as a chemosensitizing agent, improving the efficacy of conventional drugs or fungicides .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . It has been found to disrupt cellular antioxidation, which is evident in the use of deletion mutants in the oxidative stress-response pathway of S. cerevisiae (sod1Δ, sod2Δ, glr1Δ) and two mitogen-activated protein kinase (MAPK) mutants of A. fumigatus (sakAΔ, mpkCΔ) .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxybenzaldehyde, a similar compound to this compound, has been studied . After administration, it was found to be widely distributed to all tissues, including the brain, in both the equilibrium and elimination phases . The absolute bioavailability of 4-Hydroxybenzaldehyde was found to be 5.33% . The compound is excreted in the feces and urine in low amounts, and it is metabolized to 4-hydroxybenzoic acid (4-HBA) in large amounts in vivo .
Result of Action
The result of the action of this compound is the effective inhibition of fungal growth . It achieves this by disrupting the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . This makes the compound an effective antifungal or chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .
Biochemical Analysis
Biochemical Properties
4-Cyclopropyl-2-hydroxybenzaldehyde, like other benzaldehydes, can participate in various biochemical reactions . It can undergo oxidation, reduction, and condensation processes . For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Cellular Effects
This disruption can inhibit microbial growth through destabilization of cellular redox homeostasis .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules. For example, it can form oximes in an essentially irreversible process as the adduct dehydrates . This reaction involves the competition of oxygen and nitrogen as nucleophiles .
Temporal Effects in Laboratory Settings
Benzaldehydes are known to be stable and can undergo various reactions over time .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to benzaldehydes. For instance, 4-Hydroxybenzaldehyde, a similar compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of 2-hydroxybenzaldehyde using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions.
Another method involves the use of Grignard reagents. For instance, 4-bromo-2-hydroxybenzaldehyde can be reacted with cyclopropylmagnesium bromide to yield the desired product. This reaction is usually carried out in an anhydrous ether solvent at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: 4-Cyclopropyl-2-hydroxybenzoic acid.
Reduction: 4-Cyclopropyl-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-2-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Similar structure but lacks the cyclopropyl group. It is widely used in the synthesis of pharmaceuticals and as a flavoring agent.
2-Hydroxybenzaldehyde (Salicylaldehyde): Similar structure but with the hydroxyl group at the ortho position. It is used in the synthesis of chelating agents and as an intermediate in organic synthesis.
3-Hydroxybenzaldehyde: Similar structure but with the hydroxyl group at the meta position. It is used in the synthesis of dyes and pharmaceuticals.
Uniqueness
4-Cyclopropyl-2-hydroxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-cyclopropyl-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-9-4-3-8(5-10(9)12)7-1-2-7/h3-7,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNXQPHUJHRTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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